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Luminol sodium salt

Cat. No.: B8817069
M. Wt: 200.15 g/mol
InChI Key: JKEBMURXLKGPLR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Perspectives

The journey of luminol (B1675438), and by extension its sodium salt, began in the early 20th century. While the initial synthesis of the compound, then unnamed, is attributed to German chemist Schmitz in 1902, its remarkable light-emitting properties were not discovered until later. hbdsbio.com Some historical accounts suggest the synthesis may have occurred as early as 1853, though these claims are less substantiated. wikipedia.orgconfex.com A significant milestone was reached in 1928 when H. O. Albrecht first reported the chemiluminescence of luminol in an alkaline solution with an oxidant like hydrogen peroxide. hbdsbio.comconfex.comthemurderofmeredithkercher.net This discovery laid the groundwork for future research into its practical applications.

The 1930s marked a pivotal shift in the research perspective on luminol, moving from a chemical curiosity to a tool with significant analytical potential. In 1937, German forensic scientist Walter Specht conducted extensive studies on using luminol's chemiluminescence to detect blood at crime scenes. hbdsbio.comwikipedia.org He discovered that the iron in hemoglobin acts as a catalyst, dramatically enhancing the light-producing reaction, making it possible to detect even trace amounts of blood. hbdsbio.com This application was further explored and validated by researchers like Proescher and Moody in 1939, who noted that dried and decomposed blood often produced a stronger and more lasting reaction. wikipedia.orgthemurderofmeredithkercher.net The name "luminol" was officially given to the compound in 1934. britannica.com By 1942, the luminol test was recommended for forensic blood detection, highlighting its high sensitivity and non-destructive nature. ojp.gov Over the years, research has continued to refine luminol formulations and explore its utility in various scientific fields beyond forensics. bluestar-forensic.comabacusdiagnostics.com

Overview of Chemiluminescent Properties and Research Significance

Luminol sodium salt, a derivative of luminol, is a chemiluminescent compound widely utilized in scientific research. scbt.com Its significance stems from its ability to produce a visible blue light (with a maximum emission wavelength of approximately 425 nm) through a chemical reaction, a phenomenon known as chemiluminescence. wikipedia.orgmedchemexpress.com This process occurs when luminol, in a basic solution, is oxidized. The reaction is often catalyzed by metal ions or enzymes, which significantly enhances the light emission. nih.govrsc.org

The mechanism of luminol's chemiluminescence is a complex, multi-step process. In an alkaline environment, luminol exists as a dianion. fscj.edu This dianion is then oxidized, leading to the formation of an unstable peroxide intermediate. fscj.edu This intermediate subsequently decomposes, releasing nitrogen gas and producing an excited-state 3-aminophthalate (B1234034) ion. nih.govfscj.edu As this excited molecule returns to its ground state, it releases energy in the form of a photon of light. nih.govfscj.edu The quantum yield of this reaction, which is a measure of the efficiency of light production, is a critical parameter. Under optimal conditions in aqueous solutions, the quantum yield of luminol chemiluminescence is approximately 1.23% to 1.25%. arxiv.org In some aprotic solvents, the quantum yield can be even higher. researchgate.net

The intensity and duration of the chemiluminescence are influenced by several factors, including pH, temperature, and the concentration of luminol, oxidants, and catalysts. nih.govhbdsbio.comnih.gov The reaction is typically most efficient in alkaline solutions. nih.gov The high sensitivity of luminol-based assays has made it an invaluable tool in various research areas. nih.gov In clinical research, it is used in immunoassays, for monitoring reactive oxygen species, and in various detection methods. nih.gov Its applications also extend to environmental analysis and the detection of specific proteins and nucleic acids. hbdsbio.comhbdsbio.com

Table 1. Key Properties of this compound

PropertyValue/Description
Alternate Name 3-Aminophthalhydrazide sodium salt
Molecular Formula C8H6N3O2Na
Molecular Weight 199.14 g/mol
Appearance White to light yellow powder
Solubility Soluble in water (e.g., 50 mg/ml)
Chemiluminescence λmax ~425 nm
pKa 6.74 and 15.1

This table is based on data from multiple sources. scbt.commedchemexpress.comsigmaaldrich.com

Interactive Data Table: Factors Affecting Luminol Chemiluminescence

FactorEffect on ChemiluminescenceResearch Findings
pH Optimal intensity is typically achieved in alkaline conditions.The chemiluminescence efficiency of luminol is low at a pH of 8, but sensitivity is good at a pH of 9.5. nih.gov
Temperature Higher temperatures can increase the reaction rate and light intensity.At 37°C, two separate peaks of chemiluminescence observed at lower temperatures merge into a single, larger peak. nih.gov
Concentration Intensity increases with luminol concentration up to a certain point.Maximum chemiluminescence intensity was observed at a luminol concentration of 0.3 mM. medchemexpress.com
Catalysts Metal ions (e.g., iron, copper) and enzymes (e.g., peroxidase) significantly enhance light emission.The iron in hemoglobin acts as a powerful catalyst for the luminol reaction. hbdsbio.combluestar-forensic.com
Oxidizing Agents Essential for the reaction; hydrogen peroxide is commonly used.Hydrogen peroxide is a necessary component for the chemiluminescent oxidation of luminol. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3NaO2 B8817069 Luminol sodium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3NaO2

Molecular Weight

200.15 g/mol

InChI

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);

InChI Key

JKEBMURXLKGPLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O.[Na]

Origin of Product

United States

Synthesis and Chemical Modification of Luminol Sodium Salt

Established Synthetic Pathways for Luminol (B1675438) and its Sodium Salt

The synthesis of luminol typically begins from 3-nitrophthalic acid and proceeds through a key intermediate, 3-nitrophthalhydrazide (B1587705). pbworks.comwikipedia.orgfscj.edu The final step involves the reduction of the nitro group to an amine. The luminol sodium salt is then readily prepared by treating luminol with a sodium base.

The common starting material for luminol synthesis is 3-nitrophthalic acid. pbworks.comwikipedia.org This precursor can be obtained through methods such as the nitration of phthalic anhydride. sciencemadness.org However, this nitration yields a mixture of 3- and 4-nitrophthalic acids, which are challenging to separate due to their similar properties. An alternative route starts with the nitration of naphthalene, followed by oxidation to produce 3-nitrophthalic acid. rsc.org

The primary reaction involves the condensation of 3-nitrophthalic acid with hydrazine (B178648) (N₂H₄), often supplied as hydrazine sulfate (B86663) or an aqueous solution, to form the cyclic hydrazide intermediate, 3-nitrophthalhydrazide. pbworks.comwikipedia.orggalaxy.ai This intermediate is then isolated before the final reduction step.

Table 1: Key Precursors and Intermediates in Luminol Synthesis

Compound Name Role in Synthesis Reference
3-Nitrophthalic Acid Starting Precursor pbworks.comwikipedia.org
Phthalic Anhydride Alternative Starting Precursor sciencemadness.org
Naphthalene Alternative Starting Precursor rsc.org
Hydrazine Reagent for Cyclization pbworks.comwikipedia.org
3-Nitrophthalhydrazide Key Intermediate pbworks.comfscj.edu
Sodium Dithionite (B78146) Reducing Agent pbworks.comwikipedia.org
Sodium Hydroxide (B78521) Base for Salt Formation chemicalbook.com

The synthesis of luminol involves two main reaction stages with distinct conditions.

Formation of 3-Nitrophthalhydrazide: This condensation reaction is typically performed by heating 3-nitrophthalic acid and hydrazine in a high-boiling point solvent. wikipedia.orgfscj.edu Solvents such as triethylene glycol or glycerol (B35011) are commonly used to achieve the high temperatures (often in the range of 200-220°C) required to drive the reaction to completion by boiling off the water formed. fscj.edugalaxy.ai The reaction is generally maintained at this temperature for a few minutes. fscj.edu

Reduction to Luminol: The nitro group of 3-nitrophthalhydrazide is reduced to the primary amine group of luminol. A widely used reducing agent for this step is sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite. pbworks.comwikipedia.orgchemicalbook.com The reduction is carried out in a basic solution, typically by dissolving the intermediate in aqueous sodium hydroxide before adding the reducing agent and heating the mixture to boiling for several minutes. chemicalbook.comtruman.edu

Table 2: Typical Reaction Conditions for Luminol Synthesis

Reaction Step Reagents Solvent Temperature Duration Reference
Step 1: Hydrazide Formation 3-Nitrophthalic acid, Hydrazine Triethylene Glycol or Glycerol 215-220°C ~5 minutes fscj.edugalaxy.ai
Step 2: Nitro Reduction 3-Nitrophthalhydrazide, Sodium Dithionite, Sodium Hydroxide Water Boiling ~5 minutes chemicalbook.comtruman.edu

After the reduction step, the reaction mixture is cooled, and luminol is precipitated by adding an acid, such as acetic acid. galaxy.aitruman.edu The crude product is then collected by filtration. truman.edu Purification can be achieved through methods like recrystallization. For instance, one procedure involves dissolving the crude luminol in hot hydrochloric acid, adding decolorizing charcoal, filtering the hot solution, and then precipitating the purified luminol by adjusting the pH with ammonium (B1175870) hydroxide. The precipitate is then washed with cold water and dried.

The purity of the synthesized luminol is critical, as impurities can interfere with chemiluminescent measurements. Purity is assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) and by measuring the compound's melting point, which for pure luminol is approximately 328-332°C. truman.edu

Reaction Conditions and Optimization Strategies

Design and Synthesis of Luminol Derivatives and Analogues

Despite its widespread use, luminol has limitations, including suboptimal quantum yield and poor solubility in certain media, which have prompted extensive research into designing and synthesizing derivatives with improved properties. rsc.orgrsc.org Modifications are generally restricted to the benzene (B151609) ring of the luminol molecule, as changes to the heterocyclic hydrazide ring tend to abolish chemiluminescence. libretexts.org

Structure-activity relationship (SAR) studies aim to understand how specific structural modifications impact the chemiluminescent efficiency of luminol analogues. The goal is to enhance properties like quantum yield, emission wavelength, and stability. rsc.org

A key strategy involves introducing electron-donating groups (EDGs) to the aromatic ring of luminol. For example, changing the 5-amino substituent to an alkyl amino group has been shown to increase light emission. truman.edu Research has demonstrated that derivatives such as 6,8-dimethyl luminol and 6-methyl-8-(4-hydroxymethylphenyl) luminol exhibit significantly higher chemiluminescence quantum yields (0.17 and 0.39, respectively, at pH 12) compared to luminol (0.012). rsc.org These studies highlight a direct correlation between the electronic properties of substituents and the intensity of light emission. rsc.orgtruman.edu Computational chemistry, including Density Functional Theory (DFT), is increasingly used to predict the quantum yields of new derivatives and accelerate their discovery. rsc.org

Table 3: Chemiluminescence Quantum Yields of Selected Luminol Derivatives

Compound Quantum Yield (at pH 12) Reference
Luminol 0.012 rsc.org
6,8-Dimethyl Luminol 0.17 rsc.org
6-Methyl-8-(4-hydroxymethylphenyl) Luminol 0.39 rsc.org

Functionalization involves modifying the luminol structure to suit specific analytical or biological applications. These strategies aim to improve solubility, enable targeted delivery, or amplify the chemiluminescent signal. sciencemadness.orgrsc.org

One major approach is the covalent attachment of luminol to macromolecules such as polymers or dendrimers. rsc.org This can enhance stability and prevent leaching of the chemiluminophore. For example, integrating luminol into the structure of poly(amidoamine) (PAMAM) dendrimers allows for dense loading of the luminol molecules, leading to significant signal amplification in biosensor platforms. rsc.org

Another strategy involves the acylation of the amino group to introduce new functionalities. ulisboa.ptnih.gov For instance, phosphonium-functionalized amino-acylated luminol derivatives have been synthesized as mitochondriotropic trackers, designed to monitor reactive oxygen species within specific cellular organelles. nih.govresearchgate.net These functionalization approaches link molecular-level design to macroscopic function, expanding the utility of luminol-based compounds in fields ranging from immunoassays to bioimaging. rsc.orgrsc.org

Chemiluminescence Principles and Mechanistic Investigations of Luminol Sodium Salt

Fundamental Chemiluminescence Mechanism of Luminol (B1675438) Sodium Salt

The journey to light emission begins with the activation of luminol in a basic solution, where it is deprotonated to form a dianion. patsnap.comsjfc.edu This dianion then reacts with an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like iron or copper ions. bibliotekanauki.plpatsnap.com This oxidation leads to the formation of an unstable intermediate, which decomposes to produce the 3-aminophthalate (B1234034) dianion in an electronically excited singlet state (S1). wikipedia.org

The excited 3-aminophthalate is highly unstable and rapidly relaxes to its lower energy ground state. patsnap.comwikipedia.org This relaxation process releases the excess energy as a photon of light, resulting in the characteristic blue glow of luminol chemiluminescence. patsnap.comwikipedia.org The wavelength of the emitted light is approximately 425 nm. wikipedia.org The entire process, from the initial chemical reaction to the emission of light, is a form of chemiluminescence because the energy for light production originates from a chemical reaction rather than from the absorption of light (photoluminescence). libretexts.org

The quantum yield of luminol chemiluminescence, which is the fraction of reacting molecules that produce a photon, is about 1-1.5% in water. bibliotekanauki.pl While this may seem low, luminol is still considered an efficient chemiluminescent compound compared to other systems. diva-portal.org

The identity of the light-emitting species in luminol chemiluminescence has been a subject of extensive research. It is now widely accepted that the 3-aminophthalate ion is the final product of the reaction and the source of the emitted light. patsnap.comrsc.org The fluorescence spectrum of the 3-aminophthalate ion matches the chemiluminescence spectrum of the luminol reaction, providing strong evidence for its role as the emitter. diva-portal.orgoup.com

In aqueous solutions, the maximum emission wavelength of luminol chemiluminescence is around 424-431 nm, which corresponds to the fluorescence emission of the 3-aminophthalate dianion. diva-portal.orglibretexts.org However, in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the emission is red-shifted to around 485-510 nm. diva-portal.orgresearchgate.net This solvent-dependent shift in emission wavelength has been attributed to different forms of the aminophthalate ion or to an intramolecular hydrogen transfer from the amino group to a nearby oxygen atom in aprotic environments. diva-portal.orgresearchgate.net

The exact mechanism of luminol oxidation involves several proposed intermediates and reaction pathways. A key intermediate is believed to be a cyclic peroxide, such as a 1,2-dioxane-3,6-dione dianion. wikipedia.orgnih.gov

One proposed mechanism involves the formation of a luminol dianion in a basic solution. patsnap.comsjfc.edu This dianion is then oxidized, potentially forming a luminol radical anion. libretexts.orgresearchgate.net Further reaction with superoxide (B77818) or a hydroperoxide anion leads to the formation of a luminol diazaquinone hydroperoxide anion (LOOH⁻). libretexts.orgfutura-sciences.com

An alternative pathway suggests the two-electron oxidation of the luminol monoanion to a diazaquinone intermediate. libretexts.orgrsc.org This diazaquinone can then react with a hydrogen peroxide anion to form the same hydroperoxide intermediate. libretexts.org

This hydroperoxide intermediate is unstable and is thought to cyclize into a bicyclic endoperoxide intermediate, which then rearranges to form the crucial cyclic peroxide (1,2-dioxane-3,6-dione dianion). wikipedia.orgdiva-portal.orglibretexts.org The decomposition of this cyclic peroxide is the chemiexcitation step, where the chemical energy is converted into electronic excitation. nih.gov This decomposition releases a molecule of nitrogen and forms the 3-aminophthalate dianion in its excited singlet state, which then luminesces. wikipedia.orgdiva-portal.org

Role of the Aminophthalate Ion as the Light-Emitting Species

Theoretical and Computational Studies of Luminol Chemiluminescence

To gain a deeper understanding of the complex reaction mechanism of luminol chemiluminescence, researchers have employed theoretical and computational methods. These studies provide valuable insights into the structures of transient intermediates, the energies of transition states, and the electronic properties of the light-emitting species.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and multiconfigurational methods like CASSCF and CASPT2, have been instrumental in elucidating the luminol chemiluminescence mechanism. diva-portal.orgdiva-portal.orgresearchgate.net These calculations have been used to model the reaction pathways, identify key intermediates, and determine the activation energies for various steps. diva-portal.org

Theoretical studies have supported the role of the cyclic peroxide intermediate in the chemiexcitation process. nih.gov Calculations have shown that the decomposition of this intermediate is a highly exothermic process capable of generating the electronically excited state of the 3-aminophthalate ion. diva-portal.org Furthermore, computational models have helped to rationalize why the presence of a basic medium and an oxidizing agent is necessary for the reaction to produce light. diva-portal.org Some studies have even suggested that the formation of the chemiluminophore occurs via a concerted addition of oxygen and elimination of nitrogen, bypassing the formation of a diazaquinone intermediate. diva-portal.org

Spectroscopic techniques have been crucial in identifying and characterizing the light-emitting species in luminol chemiluminescence. The close match between the chemiluminescence emission spectrum of the luminol reaction and the fluorescence spectrum of the 3-aminophthalate ion provides strong experimental evidence for its role as the emitter. diva-portal.orglibretexts.org

Spectroscopic studies have also revealed the influence of the solvent environment on the emission properties. diva-portal.orgresearchgate.net The observed blue-shift in the emission maximum in protic solvents compared to aprotic solvents has been investigated through spectroscopic analysis of the 3-aminophthalate dianion under different conditions. researchgate.net These studies, combined with theoretical calculations, have helped to characterize the ground and excited states of the emitter and explain the observed spectral shifts. researchgate.net

Factors Influencing Luminol Sodium Salt Chemiluminescence

Catalytic Effects on Luminescence Intensity and Kinetics

Catalysts are paramount to achieving significant light emission from the luminol (B1675438) reaction, as they increase the rate of oxidation and the formation of the light-emitting species. libretexts.org Different types of catalysts, including metal ions and enzymes, can dramatically enhance the chemiluminescence, each with distinct characteristics. illinois.eduhbdsbio.com

Transition metal ions are well-known catalysts for the luminol sodium salt chemiluminescence reaction. acs.org Ions such as Fe(II), Cu(II), and Co(II) significantly enhance the light output when an oxidizing agent like hydrogen peroxide is present. nih.gov The general order of catalytic efficiency places iron porphyrins (like hemin) as most effective, followed by ferricyanide, and then Co(II), which is the most effective free metal ion catalyst. illinois.edu The catalytic activity of these metal ions is often dependent on their concentration, with both photon emission and the extent of the reaction increasing with higher catalyst concentrations. illinois.edu

The mechanism often involves the formation of metal-peroxide complexes or metal-luminol-oxygen intermediates, which are key to the light-emitting pathway. nih.gov For instance, in the Co(II)-catalyzed reaction, the formation of a metal ion-peroxide complex is crucial. rsc.org It is suggested that free oxygen radicals are formed in the luminol-Co(II)-O2 system, which then oxidize luminol, leading to light emission. vnu.edu.ua However, the catalytic activity can be limited by side reactions, such as the decomposition of the catalyst by hydrogen peroxide or its precipitation as hydroxides in alkaline solutions. illinois.edu

Iron (Fe): Both Fe(II) and Fe(III) can catalyze the reaction. nih.gov Free iron ions, not coordinated by a porphyrin system, can catalyze what is known as inorganically catalyzed chemiluminescence (iCL), which has a different mechanism and light yield efficiency compared to enzyme-catalyzed reactions. acs.org

Copper (Cu): Copper ions, often from a sulfate (B86663) salt, effectively catalyze the reaction. libretexts.org The catalysis is so direct that placing a copper strip into a solution of luminol and hydrogen peroxide will cause a visible blue glow to appear immediately around the metal. rsc.org

Cobalt (Co): Co(II) is recognized as the most efficient simple metal ion catalyst for the reaction of luminol with oxygen. libretexts.orgvnu.edu.ua It can produce chemiluminescence even without the addition of other oxidants by utilizing dissolved oxygen. vnu.edu.ua

Below is an interactive table summarizing the catalytic effects of these transition metal ions.

Enzymes, particularly peroxidases, are highly efficient catalysts for the this compound chemiluminescence reaction. nih.gov This process, often referred to as bioluminescence in biological contexts, forms the basis of many sensitive analytical assays. creative-enzymes.com

Horseradish Peroxidase (HRP): HRP is a widely used enzyme that catalyzes the oxidation of luminol by hydrogen peroxide. creative-enzymes.comnih.gov The reaction mechanism involves the formation of HRP intermediates that successively oxidize the luminol monoanion to a luminol radical. nih.gov However, the catalytic efficiency of HRP can be hampered by high concentrations of hydrogen peroxide, which can lead to "suicide inactivation" of the enzyme. acs.org The optimal pH for HRP activity is around 6.0 to 6.5, while the luminol reaction itself is more efficient at a more alkaline pH. google.com

Myeloperoxidase (MPO): MPO, an enzyme found in neutrophils, is a key catalyst in biological systems. nih.govjove.com Luminol reacts specifically with products of the MPO-catalyzed reaction, such as superoxide (B77818) and hypochlorous acid, to generate light. nih.govresearchgate.net This specificity allows for the use of this compound to image MPO activity during acute inflammation. jove.comresearchgate.net

Other Enzymes: Other enzymes like lactoperoxidase and even non-peroxidase enzymes can influence the reaction. For example, laccase has been studied as an alternative to HRP, exhibiting substrate inhibition kinetics where luminol concentrations above 50 µM lead to a reduced signal. csic.es

The following interactive table details the role of various enzymes in this compound chemiluminescence.

The choice and concentration of the oxidizing agent are critical variables that directly impact the chemiluminescence of this compound. medchemexpress.com The oxidant is necessary to convert luminol to its excited-state intermediate, which then emits light upon relaxation. flinnsci.com

Hydrogen Peroxide (H₂O₂): This is the most commonly used oxidant in luminol reactions, especially in the presence of catalysts like HRP or metal ions. nih.govnih.gov The concentration of H₂O₂ can significantly affect the light intensity; for instance, in the presence of HRP, increasing luminol concentration can shift the inhibition caused by high H₂O₂ levels. acs.org In some systems, the relationship between H₂O₂ concentration and light intensity can be linear at low concentrations and quadratic at higher concentrations. tandfonline.com

Hypochlorites (e.g., Sodium Hypochlorite): Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can induce luminol chemiluminescence, often producing a rapid reaction where light intensity peaks within the first second. flinnsci.commdpi.com Interestingly, hydrogen peroxide can act as an amplifier in the luminol-hypochlorite reaction, increasing the light output significantly. nih.gov However, hypochlorite can also interfere with forensic blood detection by reacting with luminol directly, creating a false positive, or by breaking down the blood evidence itself. bu.edu

Ozone, Persulphates, and Singlet Oxygen: Luminol can also be oxidized by other powerful agents like ozone and singlet oxygen. nih.govadipogen.com Persulphate-based advanced oxidation processes can generate hydroxylated intermediates that are monitored via their reaction with luminol. nih.gov

The table below summarizes the effects of different oxidizing agents.

Chelating agents can significantly modulate the catalytic activity in luminol chemiluminescence, particularly in systems catalyzed by metal ions. Their primary role is to bind with metal ions, which can either inhibit or, in some cases, modify the catalytic pathway.

A prominent example is the use of Ethylenediaminetetraacetic acid (EDTA). In reactions catalyzed by free iron ions (inorganically catalyzed chemiluminescence or iCL), the addition of EDTA sequesters the iron, leading to a decrease in light yield. acs.orgnih.gov This effect is useful for distinguishing between catalysis by free metal ions and catalysis by heme proteins (enzymatically catalyzed chemiluminescence or eCL). When heme proteins like hemoglobin are exposed to very high concentrations of hydrogen peroxide, iron can be liberated from the heme structure. This free iron then begins to catalyze the reaction via the iCL pathway, which produces a "glow-type" kinetic profile. Adding EDTA chelates this liberated iron, abolishing the glow-type signal and leaving only the "flash-type" kinetics from the remaining intact heme catalysis. acs.orgresearchgate.net

Conversely, in a demonstration involving a copper catalyst, EDTA was used to control the reaction. It impeded the formation of the copper-peroxide complex by chelating the copper ions, preventing the chemiluminescence from spreading throughout the solution and confining the glow to the immediate vicinity of the copper metal. rsc.org

The table below illustrates the function of chelators in modulating catalysis.

Influence of Oxidizing Agents (e.g., Hydrogen Peroxide, Hypochlorites, Ozone, Persulphates, Singlet Oxygen)

Environmental and Chemical Modulators of Chemiluminescence

Beyond catalysts and oxidants, the chemical environment itself plays a crucial role in the efficiency of the this compound reaction. Factors such as pH dictate the reaction mechanism and the quantum yield of light emission. ulisboa.pt

The pH of the reaction medium is one of the most critical factors governing luminol chemiluminescence. The reaction is highly pH-dependent, with optimal light emission typically occurring in alkaline conditions. uft.edu.brhbdsbio.com

The underlying mechanism is tied to the protonation state of luminol. An alkaline environment is necessary to deprotonate luminol, forming the luminol monoanion or dianion, which are the species that react in the light-producing pathway. nih.govwikipedia.org If the pH is too low (less than 8.2), the reaction may proceed through non-radiative pathways, consuming the luminol without emitting light. ulisboa.ptwikipedia.org

The table below presents the pH dependence of this compound chemiluminescence.

Temperature Effects on Reaction Kinetics and Light Emission

Temperature plays a critical role in the chemiluminescence of luminol, influencing both the rate of the reaction and the intensity of the light emitted. Generally, an increase in temperature initially enhances the chemiluminescence intensity. iosrjournals.org This is because higher temperatures increase the rate of the chemical reactions that lead to the formation of the light-emitting species, the excited-state 3-aminophthalate (B1234034). sarsef.org

However, this trend does not continue indefinitely. Studies have shown that after reaching an optimal temperature, further increases lead to a decrease in light emission. iosrjournals.org For instance, in one study involving luminol and aqueous ethyl amines with a binary oxidant mixture, the maximum chemiluminescence intensity was observed at 60°C. iosrjournals.org Beyond this point, the intensity declined. iosrjournals.org This phenomenon can be attributed to several factors, including the thermal instability of luminol solutions and the possibility that higher temperatures may favor non-radiative decay pathways for the excited-state product, thus quenching the luminescence. iosrjournals.orgnih.gov The time it takes to reach the peak light intensity also tends to decrease as the temperature rises. iosrjournals.org

It is important to note that the quantum yield of the luminol reaction, under certain optimal oxidizing conditions, has been found to be independent of temperature. researchgate.net This suggests that while temperature affects the reaction rate, the efficiency of light production per molecule of reacted luminol may remain constant within a certain temperature range. researchgate.net

Influence of Reactant Concentrations (Luminol, Oxidant, Catalyst)

The concentrations of the primary reactants—luminol, the oxidant (commonly hydrogen peroxide), and a catalyst—are pivotal in determining the characteristics of the chemiluminescent signal.

Luminol Concentration: The intensity of chemiluminescence is directly proportional to the concentration of luminol up to a certain point. nih.govresearchgate.net Several studies have demonstrated a linear increase in light emission with rising luminol concentrations within a specific range. nih.govresearchgate.net However, once an optimal concentration is surpassed, the chemiluminescence intensity begins to decrease. nih.govresearchgate.netresearchgate.net For example, in a system using a copper(II) complex as a catalyst, the maximum intensity was reached at a luminol concentration of 10 µmol/L, with no significant increase at higher concentrations. researchgate.net In another study, the peak was observed at 12 µmol/L. researchgate.net This decline at higher concentrations can be attributed to self-absorption of the emitted light by the luminol molecules themselves. researchgate.net

Oxidant Concentration: The concentration of the oxidizing agent, such as hydrogen peroxide (H₂O₂), also has a significant impact. Similar to luminol, the chemiluminescence intensity generally increases with the oxidant concentration up to an optimal level. researchgate.net In one experiment, the intensity increased with H₂O₂ concentration in the range of 0.02–0.8 mol/L. researchgate.net Beyond this point, the intensity decreased, possibly due to an increase in background noise and the instability of H₂O₂ at higher concentrations. researchgate.net The presence of other oxidants, like sodium hypochlorite (NaOCl), can amplify the light emission from the luminol-H₂O₂ reaction. nih.gov A linear relationship between H₂O₂ concentration and light intensity has been observed, with a 550-fold amplification at 7.5 x 10⁻⁶ mol/L H₂O₂. nih.gov

Catalyst Concentration: Catalysts, such as metal complexes or enzymes like horseradish peroxidase (HRP), are often used to increase the rate and intensity of the luminol reaction. nih.govacs.org The concentration of the catalyst is another critical factor. As demonstrated with a dinuclear copper(II) complex, the chemiluminescence intensity increased with the concentration of the complex. researchgate.net However, at very high concentrations, the detector can become saturated due to the intense light signal. researchgate.net

The interplay between these reactant concentrations is complex, and the optimal conditions for one reactant often depend on the concentrations of the others. nih.govtandfonline.com

Enhancers and Inhibitors of Luminol Chemiluminescence

The light output from the luminol reaction can be significantly modulated by the presence of other chemical species that act as either enhancers or inhibitors.

Chemical Enhancers (e.g., Phenolic Compounds, Eosin Y)

Certain chemical compounds can dramatically increase the intensity and duration of the chemiluminescent signal. This phenomenon, known as enhanced chemiluminescence (ECL), is widely utilized to improve the sensitivity of analytical assays. tcichemicals.com

Phenolic Compounds: A well-studied class of enhancers are phenolic compounds. tcichemicals.comnih.govplos.org These molecules, such as 4-iodophenol, 4-bromophenol, and 4-(1-imidazolyl)-phenol, can significantly boost the light output from the horseradish peroxidase (HRP)-catalyzed oxidation of luminol. tcichemicals.complos.org The mechanism of enhancement is believed to involve the phenolic compound acting as a redox mediator, accelerating the enzyme turnover and the generation of luminol radicals. nih.govacs.org The effectiveness of a phenolic enhancer is related to the one-electron reduction potential of its corresponding phenoxy radical. nih.gov Phenols with radicals having a reduction potential similar to or greater than that of the luminol radical tend to be effective enhancers. nih.gov The structure of the phenolic compound is also crucial; even slight modifications can dramatically affect the intensity and kinetics of the light emission.

The following table showcases the relative enhancement efficiency of various phenolic compounds in the HRP-catalyzed luminol reaction.

Phenolic CompoundRelative Enhancement Efficiency (f)
Phenol2.5
4-Methylphenol2.5
4-Methoxyphenol3.0
4-Fluorophenol15
4-Chlorophenol60
4-Bromophenol90
4-Iodophenol400
4-Cyanophenol200
Data sourced from a study on the quantitative model of peroxidase-induced luminol luminescence. acs.org
Physical Enhancers (e.g., Semiconductor Quantum Dots)

Physical enhancers operate through a different mechanism, typically involving energy transfer. Semiconductor quantum dots (QDs) are a prime example of such enhancers. mdpi.comresearchgate.net In a process known as chemiluminescence resonance energy transfer (CRET), the energy from the excited 3-aminophthalate, the product of the luminol reaction, is transferred to the quantum dot. mdpi.com The quantum dot then emits this energy as light, often at a longer wavelength. optica.org This can be particularly advantageous for in vivo imaging, as longer wavelength light penetrates tissues more effectively. optica.org

The enhancement effect of QDs can be substantial. For instance, CdTe QDs have been shown to cause a significant increase in the light emission from the luminol-hydrogen peroxide system. researchgate.net The size of the quantum dots can also influence the degree of enhancement. researchgate.net Furthermore, some quantum dots, like WS₂ QDs, can act as both chemical and physical enhancers. mdpi.com Carbon dots have also been demonstrated to enhance the luminol-K₃Fe(CN)₆ chemiluminescence system, likely by promoting the generation of oxygen radicals that accelerate the luminol oxidation. tandfonline.comtandfonline.com

Antioxidants and Reducing Agents as Inhibitors

Conversely, certain substances can decrease or completely quench the chemiluminescence of luminol. These inhibitors often act by scavenging the reactive oxygen species (ROS) that are essential for the oxidation of luminol or by interacting with the luminol radicals themselves. researchgate.net

Antioxidants and Reducing Agents: Many antioxidants and reducing agents fall into this category. researchgate.netspringermedizin.de They can compete with luminol for the oxidizing agents, thereby inhibiting the light-producing reaction. springermedizin.deturkjps.org For example, antioxidants like superoxide dismutase (SOD), catalase, mannitol, and dimethyl sulfoxide (B87167) have been shown to inhibit luminol chemiluminescence induced by the reaction of ferrous iron and molecular oxygen. Ascorbic acid is another well-known antioxidant that inhibits the luminol reaction. researchgate.net

The inhibitory effect is often concentration-dependent. Different antioxidants can exhibit varying degrees of inhibition depending on the specific ROS involved. For instance, in one study, histidine and tryptophan were found to be potent inhibitors of H₂O₂ and HOCl-induced luminol chemiluminescence, respectively. turkjps.org The table below presents the IC50 values (the concentration of inhibitor that causes 50% inhibition) for several antioxidants against luminol chemiluminescence induced by different oxidants.

AntioxidantIC50 (µM) for H₂O₂IC50 (µM) for HOCl
Histidine2.5150
Tryptophan252.5
Ascorbic Acid1010
Data adapted from a study on the inhibitory effects of essential amino acids. turkjps.org

Some compounds can act as both enhancers and inhibitors depending on their concentration and the reaction conditions. tandfonline.com For example, some phenolic compounds with low reduction potentials can destroy luminol radicals and thus inhibit chemiluminescence. nih.gov

Solvent Effects on Chemiluminescence Performance

The solvent in which the luminol reaction takes place has a profound effect on the chemiluminescence quantum yield and the emission wavelength. researchgate.netrsc.orgulisboa.pt The polarity and hydrogen-bonding properties of the solvent are particularly influential. ulisboa.ptacs.org

The chemiluminescence quantum yield of luminol is generally higher in aprotic solvents (like DMSO and DMF) compared to aqueous solutions. researchgate.netresearchgate.net For example, the excitation yield in aprotic solvents is approximately 0.09, whereas in aqueous solution it is about 0.04. researchgate.net This difference is attributed to the influence of the solvent on the stability of the excited-state 3-aminophthalate. ulisboa.pt

The emission wavelength is also sensitive to the solvent environment. In aprotic solvents, the emission maximum is typically in the range of 485-510 nm. rsc.org In contrast, in protic solvents like water, the emission is blue-shifted to around 425-430 nm. rsc.orgulisboa.pt This blue shift in water is thought to be due to hydrogen bonding between the solvent and the excited-state emitter, which destabilizes the excited state relative to the ground state. ulisboa.pt The hydrogen-bond-donating ability of the solvent has been identified as a key parameter influencing the excited-state behavior of luminol. acs.org

The following table summarizes the effect of different solvents on the maximum emission wavelength (λ_max) and the chemiluminescence quantum yield (Φ_CL) of luminol.

SolventDielectric Constantλ_max (nm)Φ_CL
Water80425-4310.01
DMSO47.2480-5020.05
DMF38.3499-
Acetonitrile36.6500-
THF7.52496-
Data compiled from various sources. ulisboa.pt

This demonstrates that as the polarity of aprotic solvents increases, the emission is red-shifted, indicating greater stabilization of the excited state. ulisboa.pt The anomalous blue-shift in water highlights the significant role of specific solvent interactions, namely hydrogen bonding. ulisboa.pt

Advanced Analytical Methodologies Utilizing Luminol Sodium Salt Chemiluminescence

Chemiluminescent Detection Techniques

The robust and sensitive nature of luminol (B1675438) sodium salt chemiluminescence (CL) has led to its adoption across a multitude of advanced detection platforms.

Flow-Injection Analysis (FIA) and Capillary Electrophoresis (CE)

Luminol sodium salt is extensively used as a detection reagent in both Flow-Injection Analysis (FIA) and Capillary Electrophoresis (CE) due to its high sensitivity, selectivity, and the simplicity of the required instrumentation. researchgate.net

In FIA, the sample is injected into a continuously flowing carrier stream containing the necessary reagents. The subsequent chemiluminescent reaction is measured by a detector as the sample zone passes through a flow cell. rsc.org This technique is valued for its rapidity and reproducibility, with a sample throughput of up to six samples per minute being achievable. rsc.org FIA systems using this compound have been developed to quantify a variety of substances by measuring either the enhancement or quenching of the CL signal. For instance, a method for determining the drug iproniazid (B1672159) was developed based on its ability to greatly enhance the CL intensity of the luminol-trichloroisocyanuric acid system, achieving a detection limit of 8.0 ppb. promega.com

Capillary Electrophoresis utilizes high voltage to separate analytes within a narrow capillary tube. When coupled with CL detection, it becomes a powerful tool for analyzing minute sample volumes with high resolution. researchgate.netthno.org The separated analytes react with this compound post-separation, often in a reaction chamber at the capillary outlet, to produce light. thno.org This method has proven effective for the sensitive determination of heme proteins like myoglobin (B1173299) and for quantifying molecules such as folic acid through its quenching effect on a luminol-Ag(iii) complex reaction. researchgate.netscience.gov The detection limits in CE-CL systems can reach the nanomolar range, representing a significant improvement over standard absorbance-based detection. thno.org

Table 1: Examples of Analytes Detected Using this compound in FIA and CE

Technique Analyte Principle Detection Limit Reference
FIA Iproniazid Enhancement of luminol-TCCA CL 8.0 ppb promega.com
FIA Chloramphenicol Order-transform second-CL with periodate 6.0 x 10⁻⁸ mol/L
FIA Hydrogen Peroxide Cupric ion-catalyzed luminol reaction - rsc.org
CE Heme proteins (e.g., Myoglobin) Metalloproteinase-catalyzed luminol CL - researchgate.net
CE Folic Acid Quenching of luminol-Ag(iii) complex CL 1.3 mg/L science.gov
CE Luminol, ABEI Post-column reaction with ferricyanide/H₂O₂ 2 x 10⁻⁸ M (Luminol) thno.org

Immunoassays and Blotting Techniques (e.g., ELISA, Western Blotting)

The luminol-based chemiluminescent reaction is a workhorse in modern immunoassays and blotting, most notably in Enzyme-Linked Immunosorbent Assays (ELISA) and Western Blotting. researchgate.netnih.gov The most common system involves the enzyme horseradish peroxidase (HRP), which is conjugated to a secondary antibody. nih.govnih.gov

In a typical Western blot or ELISA procedure, this HRP-conjugated antibody binds to the primary antibody, which has already targeted the protein of interest. nih.gov A substrate solution containing this compound and an oxidizing agent (such as hydrogen peroxide or sodium perborate) is then added. libretexts.orgnih.gov The HRP enzyme catalyzes the oxidation of luminol, leading to the emission of light at 425 nm. thno.orgnih.gov This light can be captured by a CCD camera or X-ray film, allowing for highly sensitive detection of the target protein, with capabilities reaching the picogram or femtogram level. thno.org

The signal intensity is proportional to the amount of HRP present, and therefore to the amount of the target analyte. researchgate.net This method is favored for its high sensitivity, low background signal, and wide dynamic range compared to colorimetric methods. Various commercial kits are available that package this compound and oxidizing solutions for convenient use in these applications. libretexts.orgnih.gov

Microarray-Based Assays

Microarray technology allows for the simultaneous analysis of thousands of molecular interactions on a single chip. Luminol-based chemiluminescence is employed as a highly sensitive detection method in this context. researchgate.net The principle is an extension of that used in immunoassays. Probes (such as antibodies or nucleic acids) are immobilized on the microarray surface. When a sample is applied, target molecules bind to their respective probes. Subsequent application of a luminol-labeled detection molecule or an enzyme-labeled molecule followed by a luminol substrate solution results in light emission at the specific spots where binding has occurred. researchgate.net The high signal-to-noise ratio of CL detection is particularly advantageous for microarrays, where the density of spots is high and the sample volume per spot is minuscule. nih.gov

Biosensor Development (e.g., Nanomaterial-based Electrochemiluminescence systems, Enzyme-immobilized systems)

The versatility of this compound has made it a central component in the design of advanced biosensors for a wide range of analytes. These sensors often rely on either enhancing its electrochemiluminescence with nanomaterials or coupling its reaction to enzyme activity.

Nanomaterial-based Electrochemiluminescence (ECL) Systems Electrochemiluminescence (ECL) is a process where light is generated from species produced at an electrode surface. Luminol is a widely used organic ECL luminophore. Its performance can be significantly enhanced by integrating nanomaterials such as gold nanoparticles (AuNPs), carbon nanotubes, and quantum dots. These nanomaterials can serve multiple roles: they can act as nanocarriers to increase the concentration of luminol at the electrode, or they can improve the efficiency of the electron transfer reactions required for ECL.

For example, an ECL cytosensor for detecting cell surface glycans was developed using glucose oxidase-conjugated nanoprobes. The enzyme produces hydrogen peroxide, which acts as a co-reactant to significantly amplify the ECL signal from luminol. In another design, a polyluminol-gold nanocomposite was used to create a solid-state ECL platform for the signal-on detection of mercury ions. These nanomaterial-based systems benefit from enhanced sensitivity, stability, and simplified experimental setups compared to solution-phase assays.

Enzyme-immobilized Systems A common strategy in biosensor development is to immobilize an oxidase enzyme, such as glucose oxidase (GOx) or alcohol oxidase, onto a sensor surface. nih.gov These enzymes specifically react with their target analyte (e.g., glucose, ethanol) to produce hydrogen peroxide (H₂O₂). nih.gov This enzymatically generated H₂O₂ then becomes the oxidant in the subsequent chemiluminescent reaction with this compound, which is catalyzed by a substance like HRP or cobalt ions (Co²⁺).

The intensity of the light produced is directly proportional to the concentration of the target analyte. This principle has been used to create biosensors for numerous important molecules. For instance, a smartphone-based glucose biosensor was developed using a hydrogel loaded with this compound, hemin (B1673052) (as a catalyst), and GOx. nih.gov Similarly, a two-dimensional imaging system for gaseous ethanol (B145695) was created using an enzyme-immobilized mesh, where the reaction with a high-purity this compound solution allowed for visualization of ethanol concentrations.

Table 2: Examples of Biosensors Utilizing this compound Chemiluminescence

Biosensor Type Target Analyte Key Components Detection Limit Reference
Enzyme-immobilized Glucose Glucose oxidase, Cobalt catalyst, Hydroxyethyl cellulose (B213188) polymer 19 mg/L
Enzyme-immobilized Gaseous Ethanol Alcohol oxidase, HRP, Eosin Y enhancer 3 ppm
Enzyme-immobilized (Hydrogel) Glucose Glucose oxidase, Hemin, Guanosine hydrogel - nih.gov
Enzyme-immobilized (Portable) Hydrogen Peroxide Covalently immobilized HRP on PDMS 0.02 µM
ECL Immunosensor (Nanomaterial) Carcinoembryonic Antigen (CEA) Au Nanomaterials, NH₂-VMSF film -
ECL (Nanomaterial) Mercury (II) ions Polyluminol-gold nanocomposite -

Integration with Other Analytical Platforms

To expand the capabilities of analytical systems, luminol chemiluminescence is often integrated with other detection modalities.

Combination with Fluorescent Substances for Multi-labeling Techniques

The integration of this compound chemiluminescence with fluorescent dyes enables advanced detection strategies, primarily through a mechanism known as Chemiluminescence Resonance Energy Transfer (CRET). researchgate.net In CRET, the energy from the excited 3-aminophthalate (B1234034) molecule, produced during luminol's oxidation, is transferred non-radiatively to a nearby fluorescent acceptor molecule. nih.gov This acceptor molecule then emits light at its own characteristic, often longer, wavelength.

This process offers several advantages:

Wavelength Tuning: CRET allows the emission wavelength to be shifted from luminol's standard blue light (~425 nm) to green, red, or even near-infrared (NIR) wavelengths, depending on the chosen fluorescent dye. nih.gov This is particularly valuable for in vivo imaging, as longer wavelengths have better tissue penetration.

Signal Enhancement: Certain fluorescent dyes, like fluorescein, can enhance the total light emission of the luminol system, leading to greater sensitivity. researchgate.net

Multiplexing: By using multiple fluorescent acceptors with distinct emission spectra (e.g., quantum dots), multicolor chemiluminescent systems can be designed. researchgate.net This allows for the simultaneous detection of different analytes in a single sample, a key feature of multiplexed assays. science.gov

For example, highly efficient CRET polymer dots (CRET-Pdots) have been developed, consisting of a catalyst for the luminol reaction and fluorescent dyes as energy acceptors. These systems show massively enhanced (up to 3000-fold) and adjustable multicolor light emission, and have been used for high-contrast imaging of reactive oxygen species and targeted tumor imaging. While chemiluminescence and fluorescence are often presented as alternative high-sensitivity detection methods in techniques like Western blotting, their combination through CRET provides a powerful platform for creating more sophisticated and versatile bioassays.

Coupled Enzyme Reactions in Chemiluminescent Assays

The analytical power of this compound chemiluminescence is significantly enhanced through its integration with coupled enzyme reactions. This methodology allows for the highly sensitive and specific quantification of a wide array of analytes that are not directly involved in the luminol reaction. The fundamental principle involves a primary enzyme that specifically acts on a target analyte to produce hydrogen peroxide (H₂O₂). This enzymatically generated H₂O₂ then serves as the oxidizing agent in a subsequent, secondary reaction involving the horseradish peroxidase (HRP)-catalyzed oxidation of this compound, which produces a measurable light signal. sigmaaldrich.comsinobiological.com The intensity of the emitted light is directly proportional to the concentration of the initial analyte, forming the basis of a quantitative assay. sigmaaldrich.com

This cascade system, where the product of one enzymatic reaction becomes the substrate for another, provides a powerful amplification mechanism. nih.gov It has been successfully applied to the development of biosensors for numerous biologically and clinically significant molecules.

Glucose Detection

A classic and widely adopted application of coupled enzyme reactions is the determination of glucose. This assay employs a two-enzyme system: glucose oxidase (GOx) and horseradish peroxidase (HRP). sigmaaldrich.com

Primary Reaction (Analyte Oxidation): Glucose oxidase specifically catalyzes the oxidation of glucose, consuming oxygen and producing gluconic acid and hydrogen peroxide. nih.govpmf.unsa.ba

Secondary Reaction (Chemiluminescent Detection): The hydrogen peroxide generated in the first step acts as the substrate for HRP. In the presence of this compound, HRP catalyzes the oxidation of luminol, resulting in the emission of light. sigmaaldrich.comcephamls.com

The amount of light produced is a function of the hydrogen peroxide concentration, which in turn is stoichiometrically related to the initial amount of glucose. sigmaaldrich.com This relationship allows for the precise quantification of glucose in various samples. Researchers have developed numerous biosensor configurations based on this principle, including systems incorporating reagents into polymeric matrices for the analysis of soft drinks and hydrogels for point-of-care applications. pmf.unsa.bamdpi.com

Research Findings for Glucose Chemiluminescent Assays

Parameter Finding Source(s)
Principle Glucose oxidase (GOx) oxidizes glucose to produce H₂O₂, which is then detected by the HRP-catalyzed luminol reaction. sigmaaldrich.comnih.gov
Linear Range The integrated chemiluminescence signal was linear with glucose concentration over the range of 0.02-2.0 mg/mL. sigmaaldrich.com
Detection Limit A biosensor developed for soft drinks reported a detection limit of 19 mg L⁻¹. pmf.unsa.ba

| Application | Methods have been developed for determining glucose in biological fluids and for quantifying glucose oxidase itself. | sigmaaldrich.com |

Cholesterol Detection

Similar to glucose assays, a highly sensitive method for cholesterol measurement utilizes a coupled reaction with cholesterol oxidase (COD) and HRP. nih.govrsc.org This approach is valuable for analyzing cholesterol in various biological tissues and fluids, such as blood plasma and nervous tissues. nih.gov

Primary Reaction (Analyte Oxidation): Cholesterol oxidase catalyzes the oxidation of cholesterol, yielding cholest-4-en-3-one and hydrogen peroxide. nih.govnih.gov

Secondary Reaction (Chemiluminescent Detection): The H₂O₂ produced is then quantified through the luminol-HRP chemiluminescence reaction, where the emitted light is proportional to the initial cholesterol concentration. nih.gov

Modern advancements in this area include the development of glow-type chemiluminescent hydrogels that incorporate all necessary reagents (luminol, HRP, and COD). rsc.org These stable, all-in-one systems are designed for point-of-care testing and can be analyzed using simple detectors like a smartphone, achieving a low limit of detection. rsc.org

Research Findings for Cholesterol Chemiluminescent Assays

Parameter Finding Source(s)
Principle Cholesterol oxidase (COD) catalyzes cholesterol oxidation to produce H₂O₂, which generates light with luminol and HRP. nih.govrsc.org
Sensitivity An early method demonstrated a sensitivity of 54 picomoles of cholesterol. nih.gov
Detection Limit A smartphone-based hydrogel sensor achieved a limit of detection (LOD) of 7.2 μM. rsc.org

| Sample Type | The assay is effective for diluted biological fluids, requiring as little as 5 microliters of plasma or serum. | nih.gov |

Uric Acid Detection

The coupled enzyme strategy can also be extended to the detection of uric acid through the use of the enzyme urate oxidase (uricase). researchgate.net

Primary Reaction (Analyate Oxidation): Urate oxidase catalyzes the oxidation of uric acid to allantoin, with the concurrent production of hydrogen peroxide.

Secondary Reaction (Chemiluminescent Detection): The generated H₂O₂ becomes the limiting substrate for the luminol-HRP reaction, producing a chemiluminescent signal that correlates with the uric acid concentration.

This method provides a sensitive and quantitative platform for monitoring uric acid levels, which is significant in clinical diagnostics. researchgate.net

Research Findings for Uric Acid Chemiluminescent Assays

Parameter Finding Source(s)
Principle Urate oxidase oxidizes uric acid, producing H₂O₂ that is subsequently detected by the luminol-HRP system. researchgate.net

| Application | Provides a sensitive and quantitative chemiluminescent assay to monitor uric acid. | researchgate.net |

Specific Research Applications of Luminol Sodium Salt

Detection and Quantification of Reactive Oxygen Species (ROS) and Reactive Chlorine Species (RCS)

Luminol (B1675438) sodium salt is extensively utilized as a chemiluminescent probe for the detection of reactive oxygen species (ROS) and reactive chlorine species (RCS). mdpi.com These highly reactive molecules play crucial roles in numerous biological and environmental processes. The reaction of luminol sodium salt with these species, often in the presence of a catalyst, results in the emission of a characteristic blue light, allowing for their sensitive detection. uobaghdad.edu.iq

This compound serves as a sensitive probe for monitoring oxidative stress in cellular systems. uobaghdad.edu.iq Oxidative stress, an imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates, is implicated in a variety of cellular processes and pathological conditions. Researchers employ this compound to visualize and quantify ROS production in real-time, providing critical insights into cellular health, disease mechanisms, and the efficacy of antioxidant therapies. uobaghdad.edu.iq For instance, it has been used for the in vitro quantification of ROS in specific cell populations such as CD45+ and CD45− cells. wikipedia.org The chemiluminescence generated by the reaction of this compound with ROS within or released by cells can be measured to assess the level of oxidative activity.

This compound is a versatile reagent for the detection of specific ROS, including hydrogen peroxide (H₂O₂), superoxide (B77818) anion (O₂⁻), and peroxynitrite (ONOO⁻). mdpi.comresearcher.life

Hydrogen Peroxide: The chemiluminescent oxidation of luminol is often mediated by hydrogen peroxide, particularly in the presence of catalysts like horseradish peroxidase (HRP). uobaghdad.edu.iqtandfonline.com This reaction forms the basis of highly sensitive assays for H₂O₂ detection. tandfonline.com The light emitted is proportional to the amount of hydrogen peroxide present, enabling quantification in the micromolar range. tandfonline.comrsc.org

Superoxide Anion: Luminol-amplified chemiluminescence is a widely used technique to measure the production of superoxide anions by biological systems, such as neutrophils. dost.gov.ph While the presence of peroxidases can enhance the signal, luminol itself can detect superoxide anions. dost.gov.ph The luminol analogue L-012 is particularly noted for its high sensitivity in detecting superoxide. nih.govresearchgate.netnih.gov

Peroxynitrite: Luminol has been employed to detect peroxynitrite, a reactive nitrogen species formed from the reaction of nitric oxide and superoxide. researcher.life The luminol analogue L-012 has shown high sensitivity in detecting peroxynitrite, with a chemiluminescence response that can be significantly higher than that for superoxide alone. researchgate.netnih.gov

Table 1: Detection of Specific Reactive Oxygen and Nitrogen Species using Luminol-based Chemiluminescence

Species Detected Catalyst/Enhancer Key Findings Reference(s)
Hydrogen Peroxide (H₂O₂) Horseradish Peroxidase (HRP) Enables highly sensitive, real-time detection of H₂O₂ formation. tandfonline.com
Superoxide Anion (O₂⁻) Myeloperoxidase (MPO), L-012 Luminol can detect superoxide directly; signal is enhanced by peroxidases. L-012 offers greater sensitivity. dost.gov.phnih.gov
Peroxynitrite (ONOO⁻) L-012 L-012 provides a highly sensitive method for peroxynitrite detection. researchgate.netnih.gov

The detection of hypochlorite (B82951) (ClO⁻), a reactive chlorine species, is crucial in both environmental monitoring of water supplies and in understanding biological processes such as the immune response. dntb.gov.uaresearchgate.net Luminol-based chemiluminescence offers a sensitive method for hypochlorite detection. The reaction between luminol and hypochlorite, particularly in the presence of hydrogen peroxide, generates a strong light emission. rsc.org A novel approach combines tungsten disulfide (WS₂) quantum dots with luminol or its analogue L-012 for the selective and sensitive detection of hypochlorite in aqueous media under neutral conditions. dntb.gov.uaresearchgate.netresearchgate.net This method demonstrates a significant enhancement in the chemiluminescent signal, allowing for a low detection limit.

Table 2: Luminol-based Hypochlorite Detection Methods

Method Key Features Detection Limit Reference(s)
Luminol with WS₂ Quantum Dots Selective for hypochlorite, operates at neutral pH. 8 x 10⁻⁵ M dntb.gov.ua
L-012 with WS₂ Quantum Dots Higher sensitivity compared to luminol. 2 x 10⁻⁶ M dntb.gov.uaresearchgate.net

Detection of Hydrogen Peroxide, Superoxide Anion, and Peroxynitrite

Trace Detection of Metal Ions and Inorganic Substances

The chemiluminescence of this compound can be catalyzed by various metal ions, a property that is exploited for their trace detection. rsc.org This catalytic activity makes luminol a useful reagent in analytical chemistry for quantifying trace metals and other inorganic substances.

The oxidation of luminol is significantly enhanced in the presence of certain transition metal ions, which act as catalysts. This effect allows for the sensitive detection of metals such as iron (Fe), copper (Cu), and cobalt (Co).

Iron: The reaction of luminol with an oxidant is catalyzed by iron ions, a principle famously used in forensic science to detect trace amounts of blood via the iron in hemoglobin. In analytical chemistry, this catalytic effect is utilized for the quantitative analysis of iron in various samples, including estuarine and coastal waters, with detection limits in the picomolar range.

Copper: Copper ions are also known to catalyze the chemiluminescence of luminol. This property has been harnessed to develop analytical methods for copper detection. A demonstration of this involves a solution of luminol, an ammonium (B1175870) hydroxide (B78521) buffer, and EDTA, where the introduction of copper metal or copper ions produces a localized blue glow, illustrating the catalytic role of copper.

Cobalt: Cobalt is a potent catalyst for the luminol chemiluminescence reaction. rsc.org This has led to the development of highly sensitive methods for cobalt determination. For instance, the reaction is specifically catalyzed by cobalt (II) ions in the presence of black phosphorus quantum dots, which enhance the chemiluminescence emission.

Table 3: Catalytic Metals in Luminol Chemiluminescence

Metal Ion Application Notable Research Finding Reference(s)
Iron (Fe) Forensic blood detection, environmental water analysis. Flow injection with chemiluminescence detection achieved a practical detection limit of 40 pM for iron in seawater.
Copper (Cu) Analytical detection of copper. The catalytic effect of copper on luminol chemiluminescence can be visually demonstrated and is utilized in analytical assays.
Cobalt (Co) Highly sensitive trace metal analysis. The luminol reaction catalyzed by Co(II) is enhanced by black phosphorus quantum dots, leading to intense light emission. rsc.org

This compound is also employed in cellular assays for the detection of cyanides. wikipedia.org The principle of detection often involves the catalytic effect of a metal-cyanide complex on the luminol chemiluminescence reaction or the inhibition of a catalyzed reaction. While luminol itself can be used, other methods sometimes employ it in conjunction with other reagents for spectrophotometric or chemiluminescent determination. For example, a microchip-based system has been developed for the analysis of cyanide in whole blood via the chemiluminescence of luminol. The ability to quantify cyanide is critical due to its high toxicity.

Analysis of Transition Metals (e.g., Iron, Copper, Cobalt)

Biochemical and Molecular Biology Research

This compound is extensively utilized in molecular biology and biochemical research for the detection and quantification of biomolecules. pubcompare.aicephamls.com Its application spans across protein analysis, nucleic acid assays, metabolic studies, and reporter gene-based assays.

This compound is a key reagent in sensitive protein detection methods, particularly in immunoassays like Western blotting and ELISA (Enzyme-Linked Immunosorbent Assay). cephamls.com In these techniques, horseradish peroxidase (HRP) is often conjugated to a secondary antibody. merckmillipore.com In the presence of a peroxide substrate, HRP catalyzes the oxidation of this compound, producing a light signal that can be captured and quantified to determine the amount of a specific protein. cephamls.commerckmillipore.com The intensity of the emitted light is proportional to the amount of HRP-conjugated antibody, and therefore to the amount of the target protein. hbdsbio.com

The high sensitivity of luminol-based detection allows for the visualization of very small quantities of proteins. cephamls.com For instance, some formulations of this compound can produce a light signal 1000 times greater than conventional luminol when decomposed by HRP, significantly enhancing detection sensitivity. alphalabs.co.uk

Furthermore, this compound is employed in protein interaction studies, such as co-immunoprecipitation (Co-IP). sigmaaldrich.com In Co-IP, a primary antibody targets a specific protein, pulling it out of a solution along with any proteins it is bound to. These interacting proteins can then be detected using Western blotting with luminol-based chemiluminescence. nih.gov For example, it has been used to study protein interactions in whole-cell lysates through immunoprecipitation. sigmaaldrich.com

Table 1: Applications of this compound in Protein Analysis

Application Technique Role of this compound Key Findings/Advantages
Protein Quantification Western Blotting, ELISA Chemiluminescent substrate for HRP High sensitivity, enables detection of low-abundance proteins. cephamls.comhbdsbio.com

The application of luminol-based chemiluminescence extends to the detection and quantification of nucleic acids. nih.govresearchgate.net Similar to protein assays, luminol can be used in hybridization assays for DNA and RNA. In these assays, a nucleic acid probe is labeled with an enzyme like HRP. When the probe binds to its target sequence, the addition of this compound and a suitable oxidizing agent generates a light signal, indicating the presence and quantity of the specific nucleic acid sequence. This method offers a non-radioactive and highly sensitive alternative for nucleic acid detection.

This compound serves as a valuable tool for investigating cellular metabolic processes and oxidative stress. pubcompare.aicephamls.com Its chemiluminescent reaction can be triggered by reactive oxygen species (ROS), which are byproducts of many metabolic pathways. medchemexpress.comsigmaaldrich.com This property allows researchers to monitor the activity of enzymes and metabolic pathways that produce ROS. nih.gov

For example, luminol-based assays are used to quantify lipid hydroperoxides in biological samples. nih.gov The high sensitivity of these assays enables direct measurements in plasma. nih.gov The compound is also used for the in vitro quantification of ROS in different cell populations. sigmaaldrich.com Furthermore, luminol-based chemiluminescence is employed to detect the formation of hydrogen peroxide (H₂O₂) in biological systems, such as cultured cells and isolated mitochondria. nih.gov By measuring the light emitted, researchers can study the dynamics of H₂O₂ production under various physiological and pathophysiological conditions. nih.gov

Table 2: Research Findings in Metabolic Pathway and Free Radical Detection

Area of Study Finding Reference
Lipid Hydroperoxides Quantified in biological media through direct luminescence measurements. nih.gov
Reactive Oxygen Species (ROS) Used for in vitro quantification in specific cell types. sigmaaldrich.com

Reporter gene assays are a fundamental tool in molecular biology for studying gene expression and regulation. Luminol derivatives are utilized as substrates in chemiluminescent reporter gene systems. nih.govncats.io These assays provide a sensitive and quantitative method for measuring the activity of a promoter or the expression of a gene of interest. nih.gov

In these systems, a reporter gene, such as one encoding for an enzyme like placental alkaline phosphatase, β-galactosidase, or β-glucuronidase, is linked to a specific regulatory DNA sequence. nih.gov When this sequence is activated, the reporter gene is expressed. The resulting enzyme can then catalyze a reaction involving a luminol derivative, leading to the emission of light. nih.gov The intensity of the light produced is directly proportional to the level of reporter gene expression, offering a wide linear range for quantification. nih.gov There is also potential to use xanthine (B1682287) oxidase as a reporter gene, with luminol detecting the superoxide anion produced. google.com

Monitoring Metabolic Pathways and Free Radical Detection

Environmental and Industrial Monitoring

The sensitivity of luminol chemiluminescence makes it a useful analytical tool for environmental and industrial applications, particularly in the detection of trace substances. nih.govncats.io

Luminol-based methods are employed in water quality analysis for the detection of various pollutants. researchgate.net For instance, a novel high-performance liquid chromatography (HPLC) system utilizing luminol chemiluminescence has been developed for the selective determination of acetone (B3395972) in wastewater. researchgate.net This method is based on the principle that photoexcited ketones can induce luminol chemiluminescence. researchgate.net

Furthermore, luminol and its analogs are used in the detection of oxidizing compounds like hypochlorite in aqueous solutions. mdpi.com By combining luminol with other reagents, such as tungsten disulfide (WS₂) quantum dots, the sensitivity and selectivity of hypochlorite detection can be enhanced, providing a valuable tool for water sample analysis. mdpi.com

Industrial Process Monitoring

While direct, real-time industrial process monitoring using this compound is not extensively documented in publicly available research, its inherent chemiluminescent properties suggest potential applications in various industrial quality control and analytical processes. calpaclab.com The compound's utility is primarily derived from its ability to detect trace amounts of specific substances, such as metal ions and peroxidases, through light-emitting reactions. made-in-china.comhbdsbio.com

In industrial settings, maintaining the purity of process water and reagents is critical. This compound can be employed in assays to detect trace metal ion contaminants that might otherwise interfere with manufacturing processes or compromise product quality. hbdsbio.com Its high sensitivity allows for the detection of these ions at very low concentrations. hbdsbio.com Similarly, its reaction with peroxidases can be adapted for quality control in industries where enzymatic activity is a crucial parameter. made-in-china.comhbdsbio.com

The primary application in an industrial context is more likely to be in offline or at-line quality assurance testing rather than continuous, in-process monitoring. This involves taking samples from the production line and analyzing them in a laboratory setting. calpaclab.com The stable and water-soluble nature of this compound makes it a convenient reagent for developing such analytical tests. hbdsbio.commade-in-china.com Engineering controls, such as proper ventilation and enclosed systems, are recommended when handling this compound in an industrial or laboratory setting to minimize exposure. scbt.com

Forensic Science Methodologies

This compound is a cornerstone reagent in forensic science, renowned for its ability to presumptively detect latent bloodstains that are invisible to the naked eye. scbt.com Its application at crime scenes can reveal the extent of a bloody scene, uncover cleaned-up bloodstains, and visualize faint blood patterns, providing critical evidence for investigation and reconstruction. scbt.com

The detection of bloodstains using this compound relies on the principle of chemiluminescence, a chemical reaction that produces light. hbdsbio.com The process is initiated when a solution of this compound, typically in an alkaline aqueous medium containing an oxidizing agent like hydrogen peroxide or sodium perborate, comes into contact with a catalyst. biosynth.comncats.io In the context of blood detection, the catalyst is the iron atom present within the heme group of hemoglobin. biosynth.com

The reaction mechanism can be summarized in the following steps:

Activation: In an alkaline solution, luminol exists as an anion. researchgate.net

Oxidation: The iron (Fe) in the heme group of hemoglobin catalyzes the decomposition of the oxidizing agent (e.g., hydrogen peroxide). biosynth.com

Intermediate Formation: This catalytic action leads to the oxidation of the luminol anion, forming an unstable endoperoxide intermediate. hbdsbio.com

Light Emission: This unstable intermediate then decomposes, losing molecular nitrogen and forming an excited-state 3-aminophthalate (B1234034). hbdsbio.com As the excited 3-aminophthalate returns to its lower energy ground state, it releases energy in the form of a visible blue glow. hbdsbio.combiosynth.com

This chemiluminescent reaction is highly efficient, requiring only trace amounts of blood to produce a visible glow in a darkened environment. biosynth.com The light emission typically lasts for about 30 seconds to a few minutes and can be photographically documented for evidence. biosynth.comfujifilm.com

One of the most significant attributes of the luminol test is its exceptional sensitivity. It is capable of detecting blood in nanogram quantities and at dilutions as high as 1:1,000,000 in some cases. made-in-china.comhbdsbio.comalphalabs.co.uk This high sensitivity allows for the detection of minute, latent, or even cleaned bloodstains. made-in-china.comscbt.com

However, the major limitation of luminol is its lack of specificity for human blood. made-in-china.com The catalytic reaction that triggers chemiluminescence is not exclusive to the iron in hemoglobin. A variety of other substances can produce a false-positive reaction, which necessitates further confirmatory testing. made-in-china.combiosynth.com

Table 1: Specificity and Sensitivity of this compound in Forensic Analysis

Parameter Finding References
Sensitivity Can detect blood in nanogram amounts and at high dilutions (up to 1:1,000,000). made-in-china.com, hbdsbio.com, alphalabs.co.uk
Specificity Not specific to human blood; reacts with animal blood as well. made-in-china.com

| False Positives | Can be triggered by various chemical and biological substances. | made-in-china.com, biosynth.com, |

A significant challenge in the forensic application of this compound is the potential for interference from various substances that can also catalyze the chemiluminescent reaction, leading to false positives. made-in-china.combiosynth.com These interfering substances are commonly found at crime scenes and in household environments. made-in-china.com

Common sources of interference include:

Chemical Oxidants: Cleaning agents containing hypochlorite (bleach) are a primary cause of false-positive reactions. made-in-china.com

Metal Ions: Compounds containing copper or iron salts can catalyze the reaction. made-in-china.combiosynth.com

Plant-based Peroxidases: Certain vegetables and fruits, such as horseradish, turnips, and parsnips, contain peroxidases that can trigger luminescence. made-in-china.com

Other Materials: Rust, some paints, and materials like jute and sisal matting have also been shown to cause a reaction. ncats.iofujifilm.com

Experienced forensic investigators can sometimes distinguish between a true blood reaction and a false positive based on the color, intensity, and duration of the glow. alphalabs.co.uk However, to mitigate the impact of interferences, several strategies are employed:

Scene Assessment: Careful observation of the scene for potential interfering substances is crucial.

Waiting Period for Bleach: The hypochlorite in bleach decomposes over time, so waiting for one to two days before testing can reduce its interference. fujifilm.com

Confirmatory Tests: Any positive luminol reaction must be followed by a specific, confirmatory test for human blood.

Spectral Analysis: Research has shown that the peak emission wavelength for hemoglobin-catalyzed luminescence (around 455 nm) differs from that of bleach-catalyzed luminescence (around 430 nm), which can be distinguished with spectroscopic equipment.

Table 2: Common Interferences and Mitigation Strategies

Interfering Substance Example(s) Mitigation Strategy References
Chemical Oxidants Sodium hypochlorite (bleach) Allow scene to air out for 1-2 days; confirmatory testing; spectral analysis. made-in-china.com, fujifilm.com,,
Metal Compounds Copper, Iron salts, Rust Careful scene assessment; confirmatory testing. made-in-china.com, biosynth.com, fujifilm.com
Plant Peroxidases Horseradish, Turnip, Parsnip Visual differentiation by experienced investigators; confirmatory testing. made-in-china.com,, alphalabs.co.uk

A critical consideration in modern forensic science is whether a presumptive test will compromise the ability to perform subsequent DNA analysis on the same sample. Encouragingly, studies have consistently shown that the application of a this compound solution does not significantly inhibit or degrade DNA. biosynth.com Successful extraction and profiling of DNA, including Short Tandem Repeat (STR) typing, have been achieved from samples previously treated with luminol.

While the luminol reagent itself is generally considered safe for DNA, the aqueous nature of the spray can potentially lead to dilution or diffusion of the stain, especially on certain surfaces. fujifilm.com To minimize this, it is recommended to apply the luminol solution as a fine mist using an airbrush, which helps to preserve the morphology of the bloodstain. fujifilm.com In contrast, cleaning agents like bleach have been shown to cause significant DNA degradation, making subsequent analysis less reliable.

Interferences in Forensic Analysis and Mitigation Strategies

Pharmaceutical and Life Science Industry Applications

The high sensitivity of chemiluminescence makes this compound a valuable tool in the pharmaceutical and life science industries. Its applications extend beyond forensics to a range of bioanalytical assays and research methodologies. calpaclab.com

In the pharmaceutical industry, luminol-based methods are utilized for cellular localization studies and as biological tracers. It can be used as a reagent in the clinical development process to highlight and validate drugs. biosynth.com For instance, its reaction with selenium compounds allows for the detection of certain drugs containing this element. biosynth.com

In the life sciences, this compound is widely employed in various cellular and immunoassays. calpaclab.com Key applications include:

Detection of Reactive Oxygen Species (ROS): It is used to quantify ROS in cells, providing insights into cellular health, oxidative stress, and disease mechanisms. calpaclab.com

Immunoassays: Luminol and its derivatives are used as chemiluminescent substrates in enzyme-linked immunosorbent assays (ELISAs) and Western blotting for the highly sensitive detection of proteins. calpaclab.com The enzyme horseradish peroxidase (HRP) is often conjugated to an antibody and catalyzes the luminol reaction, amplifying the signal. calpaclab.com

Enzyme Activity Assays: The activity of enzymes like peroxidases can be measured using luminol-based assays. calpaclab.comhbdsbio.com

Cellular Assays: Biologists use luminol to detect the presence of copper, iron, and cyanides in cellular systems. biosynth.com

The water solubility and stable process of high-purity this compound make it a reliable and convenient reagent for these sensitive analytical techniques. made-in-china.com

Table 3: Applications of this compound in Pharmaceutical and Life Sciences

Application Area Specific Use Mechanism/Principle References
Pharmaceuticals Drug development and validation Detection of drug components (e.g., selenium compounds). biosynth.com
Cellular localization and tracing Use as a biological tracer.
Life Sciences Reactive Oxygen Species (ROS) detection Quantification of ROS to study oxidative stress and cellular health. calpaclab.com,
Immunoassays (ELISA, Western Blot) Chemiluminescent substrate for HRP-conjugated antibodies to detect proteins. calpaclab.com,
Enzyme Activity Assays Measurement of peroxidase activity. calpaclab.com, hbdsbio.com

Quantitative Determination in Pharmaceutical Preparations

The high sensitivity of luminol-based chemiluminescence (CL) makes it a powerful analytical tool for the quantitative determination of active pharmaceutical ingredients (APIs) in various dosage forms. alliedacademies.orgsinobiological.com This technique often relies on the ability of the target analyte to either enhance or inhibit a specific luminol CL reaction. The intensity of the emitted light can be directly or indirectly correlated to the concentration of the drug substance. nih.govnuph.edu.ua

A notable application is the development of a CL method for the direct quantification of Na-luminolate (the active component in the immunomodulatory drug Galavit) in sublingual tablets and injectable powders. This procedure is based on the oxidation of luminol by diperoxysuccinic acid in an alkaline solution (pH 10.3). nih.gov The maximum light intensity (Imax) is proportional to the concentration of Na-luminolate, allowing for precise and reliable measurement that aligns with standard pharmacopeial methods. nih.gov The method demonstrates good precision, with a relative standard deviation (RSD) of less than or equal to 2.2%. nih.gov

Other research has established CL methods for a range of pharmaceuticals. A flow-injection analysis (FIA) method was developed for the highly sensitive determination of ascorbic acid in pharmaceutical samples. nih.gov This indirect method measures the decrease in CL intensity from a gold(III)-luminol system, which is proportional to the ascorbic acid concentration. nih.gov Similarly, methods have been developed for fluoroquinolones based on their inhibitory effect on the luminol-N-bromosuccinimide reaction and for paracetamol based on its inhibition of the luminol-H₂O₂ reaction catalyzed by potassium ferricyanide. alliedacademies.orgmdpi.com A non-enzymatic kinetic method has also been proposed for determining acetylcholine (B1216132) chloride in pharmaceutical formulations by measuring the luminescence generated from luminol's reaction with peracetic acid, which is formed from the analyte. nuph.edu.ua

Table 1: Examples of Quantitative Determination of Pharmaceuticals using this compound Chemiluminescence

Analyte Method Principle Linear Range Limit of Detection (LOD) / Quantitation (LOQ) Source
Na-luminolate (Galavit) Direct CL from oxidation by diperoxysuccinic acid. 1.5 × 10⁻⁷ to 1.02 × 10⁻⁶ mol/L LOD: 6.10 × 10⁻⁸ mol/L; LOQ: 2.03 × 10⁻⁷ mol/L nih.gov
Ascorbic Acid Indirect CL via reduction of Au(III) in a luminol reversed micelle system. 1.0 × 10⁻¹² to 1.0 × 10⁻⁷ M Not specified nih.gov
Acetylcholine Chloride CL from reaction with peracetic acid formed from analyte perhydrolysis. 0.8 × 10⁻⁴ to 2.8 × 10⁻⁴ mol/L LOQ: 7.7 × 10⁻⁵ mol/L nuph.edu.ua
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) Inhibition of the NBS-luminol CL reaction. 25 to 600 ng/mL (drug dependent) LOD: ≤ 4.88 ng/mL; LOQ: ≤ 14.80 ng/mL alliedacademies.org
Paracetamol Inhibition of the K₃Fe(CN)₆-catalyzed H₂O₂-luminol reaction. 10 to 200 mg/L Not specified mdpi.com

Cellular Localization and Biological Tracers

This compound serves as a crucial biological tracer for cellular localization, particularly for tracking cells and processes associated with inflammation. nih.govncats.io Its utility stems from its reaction with reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are produced by specific cell types during physiological responses. jove.comnih.gov The light-emitting reaction is often dependent on the presence of cellular enzymes like myeloperoxidase (MPO), which is abundantly found in the phagosomes of neutrophils. jove.comnih.gov

This specificity allows researchers to non-invasively visualize and monitor the activity of neutrophils, which are key mediators of acute inflammation. jove.comfrontiersin.org When administered in vivo, this compound can penetrate cell membranes and react with the superoxide generated within neutrophil phagosomes, producing a bioluminescent signal that can be detected using sensitive imaging systems. jove.comfrontiersin.org This signal is highly specific to MPO activity, as demonstrated in studies where no signal was generated in the inflamed tissues of MPO-deficient mice. frontiersin.org This makes luminol an effective tool for localizing areas of acute inflammation and tracking the functional activity of infiltrating neutrophils. ncats.iojove.com

For instance, research has employed luminol-based imaging to distinguish between acute and chronic inflammation. Luminol bioluminescence is specifically associated with neutrophils in the acute phase, whereas another probe, lucigenin, is used to visualize macrophages that mediate chronic inflammation. jove.com Furthermore, luminol has been incorporated into nanoprobes for enhanced diagnostic capabilities. One such nanoprobe, based on α-cyclodextrin modified with luminol, was developed for the in vivo dynamic diagnosis of neutrophil-mediated acute liver injury, where the luminescence intensity was found to be positively correlated with the number of neutrophils. mdpi.com

Table 2: Application of this compound for Cellular Localization and Tracing

Target Cell / Process Model System Role of this compound Key Research Finding Source
Neutrophil Activity (Acute Inflammation) Mouse models of tissue injury Tracer for MPO-mediated superoxide production in neutrophil phagosomes. Allows for non-invasive visualization and longitudinal assessment of acute inflammation. jove.com jove.com
Neutrophil Infiltration Mouse models of acute dermatitis and arthritis Tracer for activated neutrophils. Systemic administration leads to a bioluminescent signal specific to MPO in infiltrated tissues. frontiersin.org frontiersin.org
Neutrophil-mediated Liver Injury In vitro and in vivo models Component of a luminescent nanoprobe (LaCD NP). Luminescence depends on MPO levels and correlates positively with the number of neutrophils, enabling dynamic diagnosis. mdpi.com mdpi.com
Oxidative Burst Whole blood samples Reagent to detect peroxidase activity. Used clinically to screen neutrophils for defects in oxidative metabolism, such as chronic granulomatous disease and MPO deficiency. nih.gov nih.gov

Drug Development and Validation Research

In the realm of drug development, this compound is a valuable reagent for preclinical validation and high-throughput screening (HTS). nih.govbiosynth.com Its ability to report on specific biological activities, such as inflammatory responses, provides a means to assess the efficacy of new therapeutic agents and strategies in vivo. researchgate.net

A compelling example of its application is in the validation of photodynamic therapy (PDT), a cancer treatment that uses a photosensitizing agent and light. Research in a murine model of mesothelioma demonstrated that in vivo imaging of luminol chemiluminescence could be used to monitor neutrophil activation following PDT. nih.gov The study found that a transient increase in luminol-generated signal one hour after PDT, indicating an oxidative burst from neutrophils, was prognostic of a complete therapeutic response. nih.gov In this context, luminol chemiluminescence serves as an early biomarker of treatment efficacy, providing a non-invasive method to predict long-term outcomes. nih.gov

Luminol-based assays are also integral to the early stages of drug discovery. Luminescence technologies are highly sensitive and adaptable, making them essential tools for HTS, where large numbers of compounds are rapidly tested for biological activity. nih.gov The high signal-to-noise ratio of chemiluminescence assays allows for robust and reproducible data collection, which is critical for identifying promising "hit" compounds. nih.gov Research has also explored derivatives of luminol for their own therapeutic potential. For example, sodium nucleinate, a derivative of luminol, was shown to be an efficient inhibitor of sepsis development in a mouse model by decreasing the production of inflammatory cytokines, highlighting its potential as an anti-inflammatory drug candidate.

Challenges and Future Research Directions for Luminol Sodium Salt

Improving Sensitivity and Selectivity of Chemiluminescent Assays

A primary focus in luminol-based research is the enhancement of sensitivity and selectivity in chemiluminescent assays. While luminol (B1675438) itself is a potent chemiluminescent agent, its quantum yield is relatively low, necessitating strategies to amplify the light output for detecting trace analytes. researchgate.net The pH of the reaction medium is a critical variable; a compromise is often required between the optimal pH for peroxidase activity (around 8.0) and the pH for maximum luminol chemiluminescence intensity (around 9.5). nih.gov

Researchers are actively exploring the use of enhancers, which are molecules that can significantly boost the light emission from the luminol reaction. These enhancers can facilitate the generation of luminol radicals, leading to a more sustained and intense light output. nemi.gov For instance, orthovanadate salts, such as sodium orthovanadate, have been shown to enhance photon emission in luminol chemiluminescence assays for superoxide (B77818) anion by approximately two orders of magnitude. google.com The development of novel luminol analogues, such as L-012, has also demonstrated improved sensitivity. When combined with WS2 quantum dots, L-012 improved the detection limit for hypochlorite (B82951) to 2 × 10⁻⁶ M. mdpi.com

Selectivity is another major challenge, as various substances can interfere with the luminol reaction, either by scavenging reactive oxygen species or by inhibiting the catalyst. nemi.gov This lack of specificity can be a significant drawback in complex sample matrices. researchgate.net Future research will likely focus on developing more specific catalytic systems and modifying the luminol structure to minimize interferences and improve the targeted detection of specific analytes.

Development of Novel Luminol Derivatives with Enhanced Properties

The chemical modification of the luminol backbone presents a promising avenue for overcoming its inherent limitations, such as poor aqueous solubility and modest chemiluminescence efficiency. rsc.orgnih.gov Researchers are pursuing two main strategies: tuning the electron-donating effect by substituting the phenyl ring and introducing functional groups at the C5-NH2 site to create multifunctional probes. rhhz.net

One innovative approach involves the O-esterification and O-etherification of luminol's enol form. O-esterification has been shown to produce derivatives with enhanced chemiluminescence, with some analogues showing greater potential than luminol for applications like bloodstain imaging. rhhz.net Conversely, O-etherification can suppress the chemiluminescent signal, a property that has been harnessed to design probes for specific enzymes like β-glucosidase. rhhz.net

However, not all modifications lead to improved performance. For example, the synthesis of eight novel phosphonium-functionalized amino-acylated luminol and isoluminol derivatives resulted in a relatively poor chemiluminescence performance, which was attributed to a low yield of the fluorescent species during the oxidation reaction. mdpi.comuoa.grnih.gov The development of luminol-based polymers has also faced challenges, including the cleavage of chemiluminescent units during polymerization and the synthesis of polymers with poor mechanical and conductive properties. rsc.org Future efforts will continue to explore a wide range of chemical derivatizations to create luminol analogues with tailored properties, such as improved solubility, higher quantum yields, and specific targeting capabilities for applications like monitoring reactive oxygen species in living cells. nih.govuoa.grnih.gov

Miniaturization and Automation of Luminol-Based Detection Systems

The integration of luminol chemiluminescence with microfluidic and automated systems is a significant trend, aiming to develop portable, high-throughput, and sensitive point-of-care testing (POCT) devices. nih.gov These miniaturized systems offer numerous advantages, including reduced reagent consumption, faster analysis times, and the potential for on-site analysis. researchgate.netrsc.orgresearchgate.net

Microfluidic paper-based analytical devices (μPADs) have emerged as a low-cost and versatile platform for luminol-based assays. researchgate.netrsc.org For instance, a miniaturized detection system for a μPAD was developed using optical fibers to collect the chemiluminescent signal, enabling the determination of Cr(III) at the sub-ppm range. rsc.org These systems can be fabricated using simple techniques like wax printing and can be designed with multiple channels for parallel analysis. researchgate.netrsc.org

The automation of these devices is also a key area of development, with the goal of simplifying the user interface and improving the reproducibility of results. thno.org The integration of smartphones as detectors, coupled with 3D-printed components, is making these systems even more accessible and user-friendly. mdpi.com Future research will likely focus on further miniaturizing all components of the detection system, including the light detector (e.g., using compact photomultiplier tubes or CMOS image sensors), and integrating them into fully automated, sample-to-answer platforms. researchgate.netmdpi.commdpi.com

Exploration of New Catalytic Systems and Reaction Environments

The classic luminol chemiluminescence reaction often relies on catalysts like horseradish peroxidase (HRP) or metal ions. nih.govacs.org However, researchers are continuously exploring novel catalytic systems and reaction environments to enhance the reaction's efficiency and expand its applicability. Nanomaterials, in particular, have shown great promise as catalysts due to their unique properties, such as high surface area and peroxidase-like activity. nih.gov

A variety of nanomaterials, including noble metal nanoparticles (e.g., gold and silver), metal oxides (e.g., CuO, α-Fe2O3, Co3O4, NiO), and carbon-based nanomaterials like graphene oxide, have been shown to significantly enhance the chemiluminescence of the luminol-H2O2 system. nih.gov For example, bimetallic metal-organic frameworks (MOFs), such as Ni-Co m-MOFs, have been reported to enhance the luminol-H2O2 chemiluminescence intensity by nearly 2,000-fold. mdpi.com These nanomaterials often work by catalyzing the decomposition of hydrogen peroxide to generate reactive oxygen species that, in turn, react more readily with luminol. nih.govmdpi.com

Beyond nanomaterials, researchers are also investigating new coreactants and reaction conditions. For example, artemisinin (B1665778) and its derivatives have been explored as alternative coreactants for luminol. researchgate.net The development of catalyst-free systems is another exciting area. A luminol-diazonium ion has been shown to exhibit self-catalyzing chemiluminescence in the presence of alkaline hydrogen peroxide, offering a potential route for catalyst-free detection of H2O2. acs.org The exploration of these new catalytic systems and reaction environments is crucial for developing more robust, sensitive, and versatile luminol-based assays.

Advanced Mechanistic Elucidation of Complex Chemiluminescent Reactions

Despite its widespread use, the detailed mechanism of luminol chemiluminescence is highly complex and not fully understood. diva-portal.org The reaction involves a series of steps, including oxidation, the formation of intermediates, and the generation of the light-emitting species, 3-aminophthalate (B1234034). acs.orgdiva-portal.org Advanced computational and experimental techniques are being employed to unravel the intricacies of this process.

Theoretical studies using methods like density functional theory (DFT) and complete active space second-order perturbation theory (CASPT2) are providing valuable insights into the reaction pathway. diva-portal.org These studies have suggested that the luminol dianion activates molecular oxygen, and the chemiluminophore is formed through a concerted addition of oxygen and elimination of nitrogen. diva-portal.org

Experimental investigations are also shedding light on the roles of various species in the reaction. For example, the mechanism of catalysis by different metal ions and the nature of the oxidizing species are areas of active research. acs.orglibretexts.org It has been proposed that in some systems, hydroxyl radicals generated from the Fenton reaction can initiate the oxidation of luminol. libretexts.org Furthermore, the self-catalyzing chemiluminescence of a luminol-diazonium ion is thought to involve the activation of the luminol derivative and its dediazotization product by hydroxyl radicals. acs.org A deeper understanding of the reaction mechanism is essential for the rational design of new luminol derivatives and catalytic systems with improved performance.

Integration with Emerging Technologies for Multi-Modal Sensing

The integration of luminol chemiluminescence with other analytical techniques is a growing area of research, leading to the development of multi-modal sensing platforms. nih.gov These platforms combine the high sensitivity of chemiluminescence with the advantages of other methods, such as the quantitative nature of electrochemical sensing or the intuitive results of colorimetric assays, to provide more comprehensive and reliable analytical information. nih.gov

Nanozymes, which are nanomaterials with enzyme-like properties, are playing a key role in the development of these multi-modal systems. nih.gov For example, a dual-mode lateral flow immunoassay was developed using a CoFe PBA/WS2 nanozyme that exhibited both peroxidase-like activity for a chemiluminescent readout and a photothermal effect for a secondary detection mode. nih.gov

The combination of chemiluminescence with imaging technologies is also enabling new applications. Scanning chemiluminescence microscopy (SCLM) and the integration of scanning electrochemical microscopy (SECM) with luminescence detection are allowing for spatially resolved analysis and the detection of enzyme activity with high sensitivity. thno.org Furthermore, the coupling of luminol chemiluminescence with emerging technologies like deep learning and smartphone-based detection is paving the way for next-generation biosensors with enhanced accuracy and portability. mdpi.com These integrated systems hold great potential for a wide range of applications, from medical diagnostics to environmental monitoring. nih.gov

Standardization and Quality Control in Research Applications

As the applications of luminol sodium salt continue to expand, the need for standardization and robust quality control measures becomes increasingly critical to ensure the reliability and reproducibility of results. hbdsbio.comcomm-tec.com The quality of the luminol reagent itself is a primary concern. It is essential to use high-purity luminol, as impurities can lead to competitive reactions that quench the chemiluminescence.

Proper management and storage of luminol reagents are also crucial for maintaining their performance. Luminol is sensitive to light, temperature, and humidity, and should be stored in dark, refrigerated (2-8 °C), and dry conditions. hbdsbio.com Establishing comprehensive inventory records, including storage time, quantity, and production date, is important for traceability. hbdsbio.com

Q & A

Q. How should researchers prepare stable aqueous stock solutions of Luminol sodium salt for chemiluminescence assays?

this compound’s solubility in water (50 mg/mL) allows direct dissolution in ultrapure water or phosphate-buffered saline (pH 7.4–8.0). To ensure stability, filter-sterilize the solution (0.22 µm) and store aliquots at -20°C in light-protected vials. Avoid repeated freeze-thaw cycles to prevent degradation. Pre-warm refrigerated solutions to room temperature before use to minimize precipitation .

Q. What are the critical experimental factors affecting chemiluminescence intensity in peroxidase-based assays (e.g., ELISA, Western blot)?

Key variables include:

  • pH : Optimal chemiluminescence occurs at pH 8.0–8.5 for horseradish peroxidase (HRP)-catalyzed reactions. Below pH 7.0, signal intensity drops significantly due to reduced enzyme activity .
  • Oxidant concentration : Hydrogen peroxide (H₂O₂) at 0.01–0.1% (v/v) is typical. Excess H₂O₂ can quench luminescence via side reactions .
  • Luminol concentration : Use 0.5–2 mM for balanced signal-to-noise ratios. Higher concentrations may increase background noise .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS hazard categories: H315, H319). Use fume hoods for weighing powdered forms to prevent inhalation (H335). Store in sealed containers at room temperature, away from strong oxidizers (e.g., peroxides, chlorates). Dispose of waste via institutional hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory results in metal ion detection using Luminol-based chemiluminescence?

Contradictions often arise from:

  • Interfering ions : Cu²⁺ and Fe³⁺ enhance signals, while Co²⁺ and Cr³⁺ may suppress them. Pre-treat samples with chelating agents (e.g., EDTA) to isolate target ions .
  • Reaction kinetics : Optimize oxidant-to-luminol ratios (e.g., 10 mM persulfate with 4.8 mM luminol) and measure signals at consistent timepoints (e.g., 60 s post-mixing) to standardize readouts .
  • pH variability : Use Britton-Robinson buffers (pH 10.0–11.5) for precise pH control in Cu²⁺/Fe³⁺ assays, as fluorescence intensity peaks at alkaline conditions .

Q. What methodologies improve the sensitivity of Luminol-based blood trace detection in forensic applications?

  • Enhancement agents : Add 0.1% sodium hydroxide to bloodstain samples to amplify hemoglobin’s catalytic effect on luminol oxidation .
  • Low-light imaging : Use cooled CCD cameras with long exposure times (30–60 s) to capture weak signals. Avoid ambient light contamination .
  • False-positive mitigation : Test for household bleach (hypochlorite) interference by comparing signals with/without 1% sodium thiosulfate pretreatment .

Q. How can Luminol chemiluminescence be integrated with HPLC for real-time analyte detection?

Technical challenges include:

  • Mobile phase compatibility : Avoid acetonitrile or methanol concentrations >20%, as they quench luminescence. Use phosphate buffers (pH 8.0) as the aqueous phase .
  • Post-column mixing : Install a T-junction to combine column eluent with freshly prepared luminol/H₂O₂ solution (1:1 v/v) immediately before detection .
  • Flow rate optimization : Maintain 0.5–1.0 mL/min to balance reaction time and signal resolution .

Data Contradiction Analysis

Q. Why do some studies report divergent optimal pH ranges for Luminol chemiluminescence?

Discrepancies stem from differing experimental systems:

  • Enzyme-catalyzed reactions : HRP-driven assays favor pH 8.0–8.5, while metal ion-catalyzed systems (e.g., Cu²⁺) require pH 10.0–11.5 for maximal signal .
  • Buffer composition : Carbonate buffers (pH >10) enhance non-enzymatic luminescence but destabilize HRP. Use Tris or borate buffers for enzyme stability .

Q. How should researchers address batch-to-batch variability in this compound purity?

  • Quality verification : Perform UV-Vis spectroscopy (λmax = 347 nm) and HPLC analysis (C18 column, 0.1% TFA/acetonitrile gradient) to confirm ≥98% purity .
  • Normalization : Calibrate each batch using a standardized HRP-H₂O₂ assay and adjust concentrations to match reference luminescence curves .

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